molecular formula C10H19N B6264704 [1-(cyclopropylmethyl)cyclopentyl]methanamine CAS No. 1511336-44-9

[1-(cyclopropylmethyl)cyclopentyl]methanamine

Cat. No.: B6264704
CAS No.: 1511336-44-9
M. Wt: 153.3
InChI Key:
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Description

[1-(cyclopropylmethyl)cyclopentyl]methanamine is an organic compound with the molecular formula C10H19N It is a cycloalkylamine derivative, characterized by the presence of a cyclopropylmethyl group attached to a cyclopentyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(cyclopropylmethyl)cyclopentyl]methanamine typically involves the following steps:

    Cyclopropylmethylation: The introduction of a cyclopropylmethyl group to a cyclopentyl precursor. This can be achieved through a Grignard reaction, where cyclopropylmethyl magnesium bromide reacts with cyclopentanone to form the corresponding alcohol.

    Amination: The conversion of the alcohol to an amine. This step often involves the use of reagents such as ammonia or primary amines in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(cyclopropylmethyl)cyclopentyl]methanamine can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various derivatives, such as secondary or tertiary amines. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly employed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Cyclopropylmethyl cyclopentyl ketone

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted amines or amides

Scientific Research Applications

Chemistry

In chemistry, [1-(cyclopropylmethyl)cyclopentyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of cycloalkylamines on biological systems. It may serve as a model compound for investigating the interactions between amines and biological macromolecules.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be explored as a lead compound for the development of new therapeutic agents targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features may impart desirable properties to the final products, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [1-(cyclopropylmethyl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropylmethyl group may enhance the compound’s binding affinity to these targets, leading to a more pronounced biological effect. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: A simpler analog lacking the cyclopropylmethyl group.

    Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the cyclopentyl ring.

    Cyclohexylamine: A similar compound with a cyclohexyl ring instead of a cyclopentyl ring.

Uniqueness

[1-(cyclopropylmethyl)cyclopentyl]methanamine is unique due to the presence of both cyclopropylmethyl and cyclopentyl groups. This combination imparts distinct steric and electronic properties, which can influence its reactivity and interactions with biological targets. The compound’s unique structure makes it a valuable tool for exploring new chemical and biological phenomena.

Properties

CAS No.

1511336-44-9

Molecular Formula

C10H19N

Molecular Weight

153.3

Purity

95

Origin of Product

United States

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